molecular formula C11H14O6 B14632743 Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester CAS No. 57061-28-6

Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester

Cat. No.: B14632743
CAS No.: 57061-28-6
M. Wt: 242.22 g/mol
InChI Key: GEIKUZVPUOTBCC-UHFFFAOYSA-N
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Description

Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester is a chemical compound with the molecular formula C11H14O6 . It is known for its unique structure, which includes a furan ring and ester functional groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester typically involves esterification reactions. One common method involves the reaction of diethyl malonate with a furan derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The furan ring may also play a role in its biological activity by interacting with specific binding sites.

Comparison with Similar Compounds

Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester can be compared with other similar compounds, such as:

    Diethyl malonate: A simpler ester with similar reactivity but lacking the furan ring.

    Furfuryl alcohol: Contains a furan ring but lacks the ester functional groups.

    Ethyl acetoacetate: Another ester with different reactivity and applications.

The uniqueness of this compound lies in its combination of the furan ring and ester groups, which confer distinct chemical properties and reactivity .

Properties

CAS No.

57061-28-6

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

diethyl 2-(5-oxo-2H-furan-3-yl)propanedioate

InChI

InChI=1S/C11H14O6/c1-3-15-10(13)9(11(14)16-4-2)7-5-8(12)17-6-7/h5,9H,3-4,6H2,1-2H3

InChI Key

GEIKUZVPUOTBCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=O)OC1)C(=O)OCC

Origin of Product

United States

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